molecular formula CH3C(CH3)2CH2CH(CH3)2<br>C8H18<br>C8H18 B107328 Isooctane CAS No. 540-84-1

Isooctane

Cat. No. B107328
CAS RN: 540-84-1
M. Wt: 114.23 g/mol
InChI Key: NHTMVDHEPJAVLT-UHFFFAOYSA-N
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Description

Isooctane, also known as 2,2,4-trimethylpentane, is an organic compound with the formula (CH3)3CCH2CH(CH3)2 . It is one of several isomers of octane (C8H18). This particular isomer is the standard 100 point on the octane rating scale . It is an important component of gasoline, frequently used in relatively large proportions to increase the knock resistance of fuel .


Synthesis Analysis

Isooctane is produced on a massive scale in the petroleum industry by alkylation of isobutene with isobutane . One conventional method for synthesizing isooctane is through the alkylation process. Alkylation starts with isobutane and isobutene and requires large quantities of sulfuric acid or hydrofluoric acid to achieve dimerization .


Molecular Structure Analysis

The molecular formula of Isooctane is C8H18 . The molecular weight is 114.23 . The structural formula is (CH3)3CCH2CH(CH3)2 .


Chemical Reactions Analysis

Isooctane is a component of Primary Reference Fuel and elementary mechanisms for its oxidation have been studied extensively . A detailed chemical kinetic mechanism has been developed and used to study the oxidation of iso-octane in a jet-stirred reactor, flow reactors, shock tubes, and in a motored engine .


Physical And Chemical Properties Analysis

Isooctane is a colorless liquid with a petroleum-like odor . It has a density of 0.692 g cm−3 . The melting point is −107.38 °C and the boiling point is 99.30 °C . The vapor pressure is 5.5 kPa (at 21 °C) .

Scientific Research Applications

Fuel Research and Development

Isooctane is renowned for its role in fuel research due to its high octane rating, which serves as a benchmark for anti-knock properties in gasoline. It’s used to test and develop new fuel blends that can resist knocking, improving engine efficiency and longevity .

Toxicological Studies

The compound is subject to toxicological studies to understand its impact on health and the environment. Research includes examining its absorption, metabolism, and elimination in biological systems to assess potential risks .

Nanotechnology

In nanotechnology, 2,2,4-Trimethylpentane is used to coat aluminum nanoparticles. This process is crucial for preventing oxidation and controlling the thermal properties of the nanoparticles, which have applications in electronics and materials science .

Spectrophotometric Analysis

As a solvent, Isooctane is utilized in spectrophotometric analysis. Its properties help in the accurate measurement of light absorption by different substances, which is essential in chemical analysis and quality control .

Organic Synthesis

Isooctane acts as a solvent in organic synthesis. Its non-polar nature makes it suitable for various reactions, particularly in synthesizing complex organic compounds with specific configurations .

Azeotropic Distillation

The compound is employed as an entrainer in azeotropic distillation processes. It helps in the separation of mixtures by altering the vapor-liquid equilibrium, which is vital in pharmaceuticals and chemical industries .

Combustion Research

Research on combustion processes often uses Isooctane to study the ignition characteristics of fuels. It’s instrumental in developing advanced combustion engines like Homogeneous Charge Compression Ignition (HCCI) engines .

Paint Industry

In the paint industry, 2,2,4-Trimethylpentane is used as a thinner. It helps in adjusting the viscosity of paint for application and drying processes, ensuring a smooth and even coating .

Mechanism of Action

Safety and Hazards

Isooctane is highly flammable and its vapor may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause drowsiness or dizziness .

Future Directions

The global market for Isooctane estimated at US$6.1 Billion in the year 2022, is projected to reach a revised size of US$13.8 Billion by 2030 . The increased use of isooctane as an anti-crashing additive in petrol is the driving force behind the growth of the world market in isooctane .

properties

IUPAC Name

2,2,4-trimethylpentane
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InChI

InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3
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InChI Key

NHTMVDHEPJAVLT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(C)(C)C
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Molecular Formula

C8H18, Array
Record name ISOOCTANE
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DSSTOX Substance ID

DTXSID7024370
Record name 2,2,4-Trimethylpentane
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Molecular Weight

114.23 g/mol
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Physical Description

Isooctane appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air., Dry Powder, Liquid; Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Pentane, 2,2,4-trimethyl-
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Boiling Point

99.238 °C, 99 °C
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Flash Point

10 °F (NFPA, 2010), -12 °C, 4.5 °C (OPEN CUP), 4.5 °C o.c.
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Solubility

PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ABS ALC; SOL IN BENZENE, TOLUENE, XYLENE, CHLOROFORM, ETHER, CARBON DISULFIDE, CARBON TETRACHLORIDE, DMF & OILS, EXCEPT CASTOR OIL., MISCIBLE WITH ACETONE, HEPTANE., Solubility in water: none
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Density

0.69194 @ 20 °C/4 °C, Relative density (water = 1): 0.69
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Vapor Density

3.93 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

49.3 [mmHg], 40.6 MM HG @ 21 °C, Vapor pressure, kPa at 20 °C: 5.1
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Mechanism of Action

The mechanism by which 2,2,4-trimethylpentane related radiolabel was retained in the kidneys after dosing of Fischer 344 rats with 4.4 millimoles/kg radiolabeled 2,2,4-trimethylpentane was studied. The subcellular localization of radioactivity in the kidney was examined. The nature of the association of the parent compound or any metabolite with alpha2u-globulin in the kidney, liver, plasma and urine of male rats and in the kidney of female rats was investigated. More radiolabeled material was detected in the kidneys of male than female rats. Subcellular fractionation of male kidneys 24 hours after dosing with 2,2,4-trimethylpentane, by centrifugation at 116,000 times gravity, resulted in an association of 60% of the radiolebeled material with the supernatant. Two components were obtained from this supernatant by column chromatography. One component contained 26% of the radiolabel and coeluted with alpha2u-globulin and cross reacted with an antibody specific for this globulin. the other component, which the authors suggest contains 2,2,4-trimethylpentane metabolites, eluted in a low molecular weight range. Column chromatography analysis was performed of the male liver and female kidney 116,000 times gravity supernatants, and of male urine and plasma, 24 hr after administration of 2,2,4-trimethylpentane. Radiolabel from 2,2,4-trimethylpentane in male urine resolved into the same two components as the male kidney supernatant. Radiolabel in male liver and female kidney supernatants eluted as a single component with a low molecular weight. The metabolite bound to the male rat kidney fraction containing alpha2u-globulin was identified as 2,4,4-trimethyl-2-pentanol. The amount of this metabolite retained in the kidneys was maximal by 24 hr and then remained virtually constant for 72 hr., Subchronic exposure of male rats to the nephrotoxin 2,2,4-trimethylpentane causes accumulation of protein droplets in the epithelial cells of the renal cortex. Experimental evidence suggests that these droplets contain alpha 2u-globulin, a low molecular weight protein found specifically in the urine of male rats. It has been proposed that aldehyde metabolites of 2,2,4-trimethylpentane form Schiff base adducts with the lysine groups of alpha 2u-globulin and thereby inhibit renal lysosomal processing of the protein. Accordingly, the ability of 2,2,4-trimethylpentane and its metabolites to covalently bind to alpha 2u-globulin was examined. As a model, a (14)C formaldehyde-alpha 2u-globulin Schiff base was formed. This protein adduct was stabilized by reduction with cyanoborohydride and could be identified by sodium dodecyl sulfate polyacrylamide gel electrophoresis. Protein analysis by sodium dodecyl sulfate polyacrylamide gel electrophoresis demonstrated that hepatocytes isolated from male Fischer 344 rats produced significant quantities of alpha 2u-globulin in culture, whereas hepatocytes from female rats did not. A 15 hr exposure of metabolically competent, primary cultures of male rat hepatocytes to (14)C 2,2,4-trimethylpentane (0.1 and 0.5%, v/v), followed by reduction with cyanoborohydride, dialysis, and analysis with sodium dodecyl sulfate polyacrylamide gel eletrophoresis, revealed no evidence of radiolabeled alpha 2u-globulin. Analysis as above showed no 2,2,4-trimethylpentane derived radioactivity in fractions containing alpha 2u-globulin from liver, blood, kidney cortex, or urine. The absence of a detectable covalent interaction between 2,2,4-trimethylpentane and alpha 2u-globulin following in vitro or in vivo exposure suggests that 2,2,4-trimethylpentane alpha 2u-globulin adduct is not responsible for the excessive formation of protein droplets in the renal cortex of exposed male rats.
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Product Name

2,2,4-Trimethylpentane

Color/Form

MOBILE LIQUID, COLORLESS LIQUID

CAS RN

540-84-1, 85404-20-2
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Melting Point

-107.45 °C, -107 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isooctane

Q & A

ANone: Isooctane, also known as 2,2,4-trimethylpentane, has the molecular formula C8H18 and a molecular weight of 114.23 g/mol. []

ANone: Yes, researchers have utilized synchrotron radiation single-photon ionization combined with time-of-flight mass spectrometry (TOFMS) to study isooctane combustion. This technique provided insights into the photoionization mass spectrum and photoionization efficiency (PIE) spectra of isooctane and its intermediates. []

ANone: Isooctane is frequently used as the nonpolar phase in reversed micelle systems. Studies have explored its use in combination with surfactants like Aerosol OT (AOT) and cetyltrimethylammonium bromide (CTAB) for extracting various compounds. The performance of these systems is influenced by factors like pH, ionic strength, and water content. [, , , ]

ANone: Research indicates that isooctane's properties as a solvent can change with temperature, influencing reaction outcomes. For instance, the equilibrium constant (K) and enantiomeric ratio (E) of lipase-catalyzed hydrolysis of Naproxen methyl ester were significantly different in water-saturated isooctane compared to water-saturated ionic liquid at different temperatures. []

ANone: Yes, research has explored the use of supercritical isooctane as a reaction medium in methanol-to-hydrocarbons (MTH) conversion over H-ZSM-5 catalysts. The study found that supercritical isooctane enhanced catalyst lifespan and increased hydrocarbon production compared to traditional gas-phase operation. []

ANone: Researchers utilize computational methods like density functional theory (DFT) and composite methods like CBS-QB3 to determine thermochemical properties of isooctane, its conformers, and radicals. This information helps in understanding its combustion behavior and developing kinetic models. []

ANone: Computational modeling, particularly using canonical variational transition-state theory and multidimensional small curvature tunneling, helps determine the kinetics of key reactions in isooctane combustion, such as hydrogen-transfer isomerization. This allows for a deeper understanding of its high resistance to knocking compared to fuels like n-heptane. []

ANone: Yes, researchers have investigated techniques like liquid-liquid extraction for separating isooctane from multi-component mixtures. For instance, using isooctane and water as the two liquids, with sodium oleate as a surfactant collector, allowed for the efficient separation of cerium oxide abrasive from an abrasive-glass polishing powder waste. [, ]

ANone: Studies indicate that while isooctane can be biodegraded, its degradation rate is slower than that of many other gasoline components. Some microorganisms from contaminated environments have shown the ability to degrade isooctane, with certain strains like Mycobacterium austroafricanum utilizing it as a growth substrate. []

ANone: Yes, depending on the application, alternatives to isooctane are being investigated. For example, 2-methylfuran (2-MF) is being studied as a potential biofuel due to its similar spray and combustion characteristics to gasoline, which is primarily composed of isooctane. []

ANone: Researchers utilize specialized tools like optical engines equipped with high-speed imaging to analyze the combustion characteristics of isooctane and its blends with other fuels. These setups allow for detailed observations of flame propagation, ignition delay, and other critical parameters. []

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